N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide
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Overview
Description
N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Alkylation: The pyrazole ring can be alkylated using hexyl halides under basic conditions to introduce the hexyl group.
Coupling with isoquinoline: The alkylated pyrazole can be coupled with isoquinoline derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-3-carboxamide
- N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-5-carboxamide
Uniqueness
N-(1-hexyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-hydroxyisoquinoline-4-carboxamide is unique due to its specific substitution pattern on the pyrazole and isoquinoline rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(1-hexyl-3,5-dimethylpyrazol-4-yl)-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-4-5-6-9-12-25-15(3)19(14(2)24-25)23-21(27)18-13-22-20(26)17-11-8-7-10-16(17)18/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,22,26)(H,23,27) |
InChI Key |
SEVKDRHSGNOSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=C(C(=N1)C)NC(=O)C2=CNC(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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